molecular formula C5H8N4O4 B13969284 1,4-Dinitrosopiperazine-2-carboxylic acid CAS No. 98236-74-9

1,4-Dinitrosopiperazine-2-carboxylic acid

Katalognummer: B13969284
CAS-Nummer: 98236-74-9
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: LCUQXJLYRWEDID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dinitrosopiperazine-2-carboxylic acid is a heterocyclic compound with the chemical formula C₅H₈N₄O₄. It is a derivative of both piperazine and carboxylic acid, featuring a piperazine ring with two nitroso groups and a carboxylic acid group. This compound holds significant importance in contemporary chemistry due to its intriguing properties, which have promising applications across various fields such as materials science and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dinitrosopiperazine-2-carboxylic acid typically involves the nitration of piperazine derivatives. One common method includes the reaction of piperazine with nitrous acid under controlled conditions to introduce the nitroso groups. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dinitrosopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted piperazine compounds .

Wissenschaftliche Forschungsanwendungen

1,4-Dinitrosopiperazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Dinitrosopiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dinitrosopiperazine-2-carboxylic acid is unique due to the presence of both nitroso and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

98236-74-9

Molekularformel

C5H8N4O4

Molekulargewicht

188.14 g/mol

IUPAC-Name

1,4-dinitrosopiperazine-2-carboxylic acid

InChI

InChI=1S/C5H8N4O4/c10-5(11)4-3-8(6-12)1-2-9(4)7-13/h4H,1-3H2,(H,10,11)

InChI-Schlüssel

LCUQXJLYRWEDID-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(CN1N=O)C(=O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.